

(S)-1-Benzylpyrrolidin-3-ol: A Chiral Scaffold for Advanced Drug Discovery

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Compound of Interest

Compound Name: (S)-1-Benzylpyrrolidin-3-ol

Cat. No.: B008672

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-Benzylpyrrolidin-3-ol is a chiral organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrrolidine core and stereospecific hydroxyl group make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Structural Data

(S)-1-Benzylpyrrolidin-3-ol is a liquid at room temperature with a well-defined stereochemistry that is crucial for its application in asymmetric synthesis. Its key quantitative properties are summarized in the table below.

Property	Value
Molecular Weight	177.24 g/mol
Molecular Formula	C ₁₁ H ₁₅ NO
CAS Number	101385-90-4
Density	1.07 g/mL at 25 °C
Boiling Point	115 °C at 0.8 mmHg
Optical Activity	[α] ²⁴ /D -3.7°, c = 5 in methanol
Refractive Index	n ₂₀ /D 1.548

Applications in Drug Discovery and Chiral Synthesis

The primary utility of **(S)-1-Benzylpyrrolidin-3-ol** lies in its role as a versatile chiral intermediate. The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products, valued for its ability to introduce conformational rigidity and specific stereochemical features into a molecule.

A notable application of this compound is in the development of novel anti-cancer agents. Researchers have utilized **(S)-1-Benzylpyrrolidin-3-ol** as a scaffold to generate libraries of analogues through multi-component reactions, such as the Ugi reaction.^{[1][2]} These analogues have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells by activating the caspase signaling pathway.^{[2][3]} Specifically, certain derivatives have shown selective cytotoxicity against cancer cell lines like HL-60.^{[2][3]}

Furthermore, the broader class of pyrrolidine-containing compounds, for which **(S)-1-Benzylpyrrolidin-3-ol** is a key precursor, has been explored for a range of therapeutic targets. These include potential neuroleptics for treating psychosis and nootropic agents for cognitive enhancement.^{[4][5]} The synthesis of complex molecules like the antipsychotic drug Nemonapride involves related chiral pyrrolidine structures, highlighting the importance of this scaffold in CNS drug discovery.^[4]

Experimental Protocols

Synthesis of (S)-1-Benzylpyrrolidin-3-ol

A common laboratory-scale synthesis involves the reduction of a chiral precursor, (3S)-N-benzyl-3-hydroxysuccinimide.

Materials:

- (3S)-N-benzyl-3-hydroxysuccinimide
- Lithium aluminum hydride (LiAlH_4)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- 4N Sodium hydroxide solution
- Anhydrous sodium sulfate
- Water

Procedure:

- In a four-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.9 equivalents) in anhydrous THF.
- Cool the suspension to 0-10 °C using an ice bath.
- Slowly add a solution of (3S)-N-benzyl-3-hydroxysuccinimide (1 equivalent) in THF to the cooled suspension.
- After the addition is complete, heat the mixture to reflux and maintain for 6 hours.
- Cool the reaction mixture to 10-20 °C.
- Carefully quench the reaction by the sequential dropwise addition of water, followed by a 4N sodium hydroxide solution.

- Filter the resulting mixture and wash the filter cake with ethyl acetate.
- Combine the filtrate and washes, and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield **(S)-1-Benzylpyrrolidin-3-ol** as an oily residue.

Ugi Four-Component Reaction (U-4CR) for Analogue Synthesis

This protocol describes a general procedure for the synthesis of a diverse library of compounds using a derivative of **(S)-1-Benzylpyrrolidin-3-ol** as the amine component.

Materials:

- 1-(2-Aminobenzyl)pyrrolidin-3-ol (derived from the title compound) (1.0 eq.)
- An aldehyde (e.g., p-nitrobenzaldehyde) (1.0 eq.)
- A carboxylic acid (e.g., benzoic acid) (1.0 eq.)
- An isocyanide (e.g., tert-butyl isocyanide) (3.0 eq.)
- Methanol (solvent)

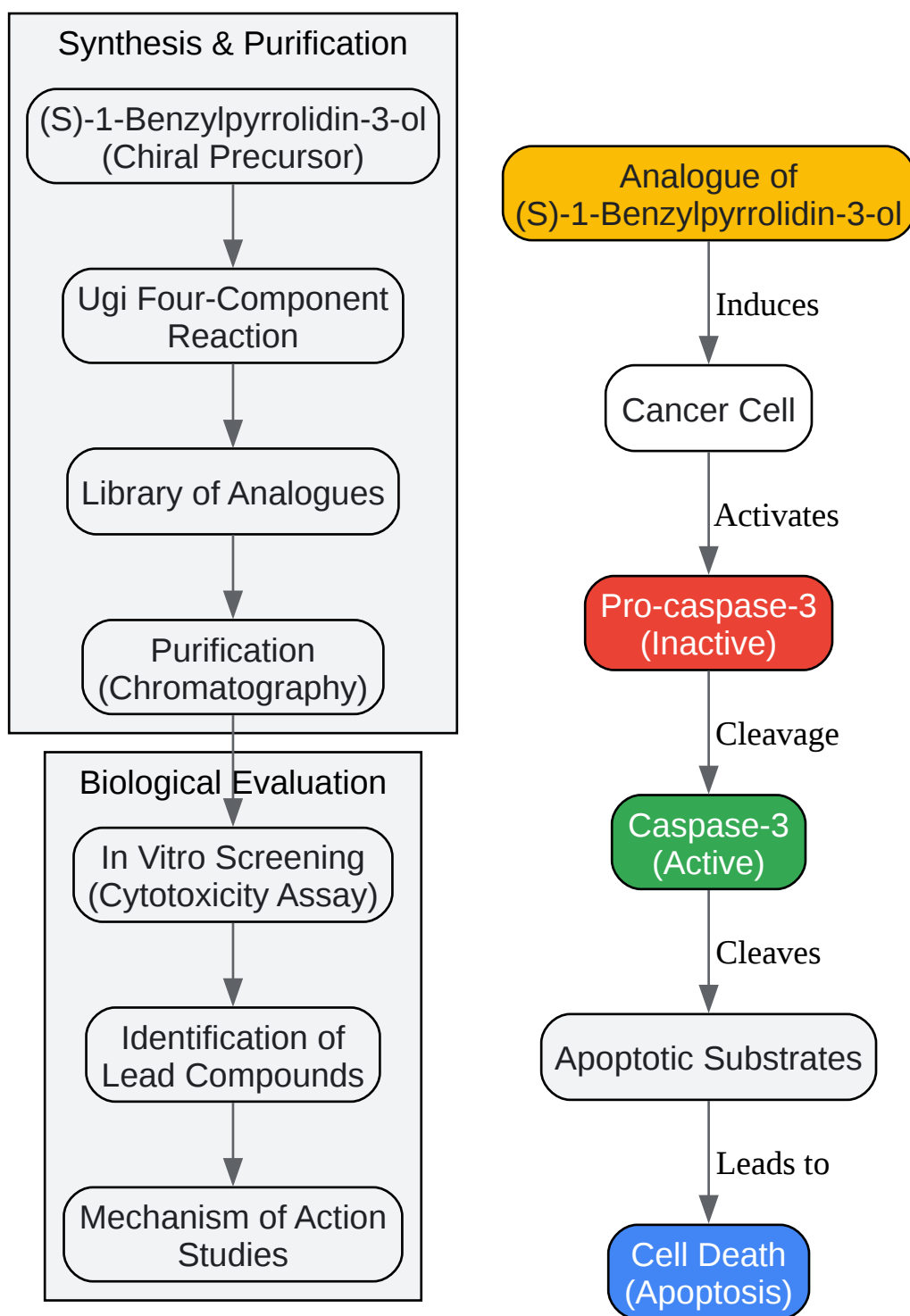
Procedure:

- To a solution of the aldehyde (1.0 eq.) in methanol (0.5 M), add the amine, 1-(2-aminobenzyl)pyrrolidin-3-ol (1.0 eq.).
- Add the carboxylic acid (1.0 eq.) and the isocyanide (3.0 eq.) to the reaction mixture.
- Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
- Upon completion, cool the reaction mixture and concentrate under reduced pressure.

- Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer, filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired α -acylamino amide product.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for synthesizing and evaluating analogues of **(S)-1-Benzylpyrrolidin-3-ol**, and the targeted biological pathway.



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